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Compound Name: CA224

Cat. No.: B1668191 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the data collection and management

procedures for the CA224 series of clinical trials. The protocols outlined below are designed to

ensure the integrity, quality, and consistency of data, which is crucial for the evaluation of the

safety and efficacy of the investigational therapies.

Data Presentation: Key Quantitative Data
The following tables summarize key quantitative data from the CA224 trials, focusing on the

efficacy and safety of Nivolumab in combination with Relatlimab.

Table 1: Efficacy Outcomes in Previously Untreated Metastatic or Unresectable Melanoma

(RELATIVITY-047 Trial)

Endpoint Nivolumab + Relatlimab Nivolumab Monotherapy

Median Progression-Free

Survival (PFS)
10.1 months 4.6 months

Objective Response Rate

(ORR)
43.1% 32.6%

Overall Survival (OS) at 12

months
77.0% 71.6%
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Table 2: Safety Profile

Adverse Event (Grade 3/4) Nivolumab + Relatlimab Nivolumab Monotherapy

Any Grade 3/4 Treatment-

Related AE
18.9% 9.7%

Fatigue >1% <1%

Rash >1% <1%

Arthralgia >1% <1%

Diarrhea >1% <1%

Experimental Protocols
Biomarker Analysis Protocol
Objective: To identify predictive biomarkers of response and resistance to Nivolumab and

Relatlimab combination therapy.

Methodology:

Tissue Sample Collection:

Tumor tissue from an unresectable or metastatic site is mandatory for biomarker analyses.

[1]

If sufficient tissue is not available from a recent biopsy, a new biopsy must be performed

during the screening period.

Informed consent for the acquisition of additional tumor tissue is required.[2]

BRAF V600 Mutation Status:

All participants must have a known BRAF V600 mutation status.

If the status is unknown, testing will be conducted per local institutional standards during

the screening period.[2]
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Immunohistochemistry (IHC) for PD-L1 and LAG-3:

Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are used.

Sections are stained with validated antibodies for PD-L1 and LAG-3.

Expression levels are quantified by a certified pathologist.

Gene Expression Analysis:

RNA is extracted from FFPE or fresh-frozen tumor tissue.

Gene expression profiling is performed using next-generation sequencing (NGS) or

microarray technology.

Analysis focuses on immune-related gene signatures. A baseline upregulation of several

immune modulatory pathways has been associated with a major pathologic response.[3]

Circulating Tumor DNA (ctDNA) Analysis:

Plasma samples are collected at baseline and at specified time points during treatment.

ctDNA is isolated and analyzed for tumor-specific mutations to monitor treatment response

and detect minimal residual disease.[2]

Pharmacokinetic (PK) and Immunogenicity Sample
Analysis
Objective: To characterize the pharmacokinetic profile and assess the immunogenicity of

Nivolumab and Relatlimab.

Methodology:

Sample Collection:

Serum or plasma samples are collected at pre-defined time points before and after drug

administration.
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PK Analysis:

Drug concentrations in the samples are measured using a validated enzyme-linked

immunosorbent assay (ELISA) or other appropriate ligand-binding assay.

PK parameters such as Cmax, Cmin, and AUC are calculated.

Immunogenicity Analysis:

Screening assays are performed to detect the presence of anti-drug antibodies (ADAs).

Positive samples are further characterized in confirmatory and titration assays.

Neutralizing antibody (NAb) assays are conducted to determine if the ADAs have a

functional impact on the drug.

Signaling Pathways and Workflows
Nivolumab and Relatlimab Signaling Pathway
Nivolumab and Relatlimab are immune checkpoint inhibitors that target the PD-1 and LAG-3

pathways, respectively.[4][5][6] By blocking these inhibitory signals, the combination therapy

enhances T-cell activation and promotes an anti-tumor immune response.[6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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